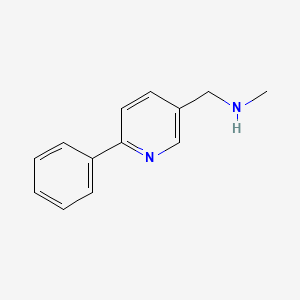

N-methyl(6-phenylpyrid-3-yl)methylamine

Übersicht

Beschreibung

“N-methyl-1-(6-phenylpyridin-3-yl)methanamine” is a chemical compound with the molecular formula C13H14N2 . It has a molecular weight of 198.26 g/mol . The IUPAC name for this compound is N-methyl-1-(6-phenylpyridin-3-yl)methanamine .

Molecular Structure Analysis

The InChI representation of this compound isInChI=1S/C13H14N2/c1-14-9-11-7-8-13(15-10-11)12-5-3-2-4-6-12/h2-8,10,14H,9H2,1H3 . The Canonical SMILES representation is CNCC1=CN=C(C=C1)C2=CC=CC=C2 . Physical and Chemical Properties Analysis

The compound has a molecular weight of 198.26 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 3 . The Exact Mass is 198.115698455 g/mol . The Monoisotopic Mass is also 198.115698455 g/mol . The Topological Polar Surface Area is 24.9 Ų . The Heavy Atom Count is 15 . The Formal Charge is 0 . The Complexity is 175 .Wissenschaftliche Forschungsanwendungen

Biased Agonists of Serotonin Receptors

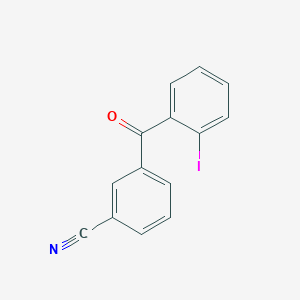

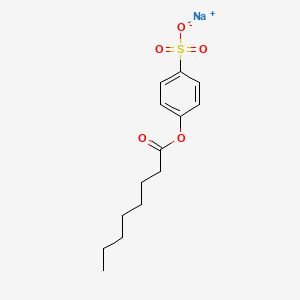

A study by Sniecikowska et al. (2019) introduced novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as biased agonists of serotonin 5-HT1A receptors, highlighting their potential in treating depression. These derivatives, particularly the aryloxyethyl series, showed a preference for ERK1/2 phosphorylation over other signaling pathways in signal transduction assays. The lead compound demonstrated high selectivity and potent antidepressant-like activity in preliminary in vivo studies, suggesting these biased agonists could be promising candidates for antidepressant drugs (Sniecikowska et al., 2019).

Enhanced Cellular Uptake and Photocytotoxicity

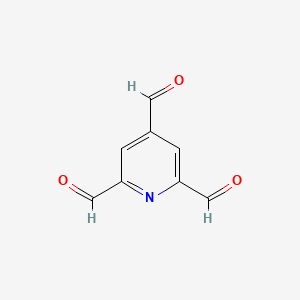

Basu et al. (2015) explored Iron(III) complexes of pyridoxal or salicylaldehyde Schiff bases for their uptake in cancer cells and their photocytotoxicity. The study found that complexes with pyridoxal Schiff bases exhibited remarkable photocytotoxicity in various cancer cells with significantly lower dark toxicity. This suggests the potential of these complexes in targeted cancer therapy through light-activated reactive oxygen species generation (Basu et al., 2015).

Molecular and Electro-Optic Materials

Facchetti et al. (2003) synthesized and characterized pyrrole-based donor-acceptor chromophores for electro-optic materials. The research highlights the synthesis of heterocycle-based diethanolaminomethyl-functionalized derivatives and their application in nonlinear optical/electro-optic materials. The layer-by-layer self-assembled structures exhibited significant non-linear optical activity, indicating their utility in electro-optic applications (Facchetti et al., 2003).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of N-methyl(6-phenylpyrid-3-yl)methylamine is the respiratory system . This compound interacts with the respiratory system and can cause respiratory irritation .

Mode of Action

It is known to cause respiratory irritation , suggesting that it may interact with receptors or enzymes in the respiratory system, leading to an inflammatory response.

Biochemical Pathways

Given its impact on the respiratory system , it may influence pathways related to inflammation and immune response.

Result of Action

Exposure to this compound can result in severe skin burns, eye damage, and respiratory irritation . These effects suggest that the compound may have cytotoxic effects, potentially leading to cell death in the affected tissues.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by factors such as temperature, pH, and the presence of other chemicals. It is recommended to use this compound only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

N-methyl-1-(6-phenylpyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-14-9-11-7-8-13(15-10-11)12-5-3-2-4-6-12/h2-8,10,14H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZSHISXLYLLBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640184 | |

| Record name | N-Methyl-1-(6-phenylpyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879896-40-9 | |

| Record name | N-Methyl-6-phenyl-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879896-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-(6-phenylpyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

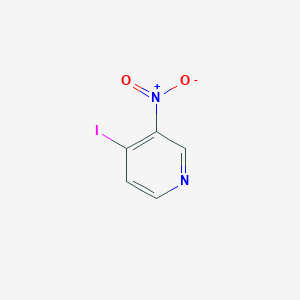

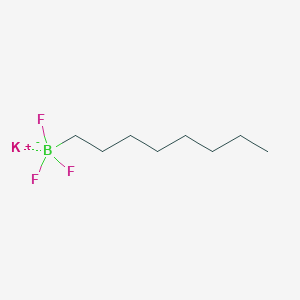

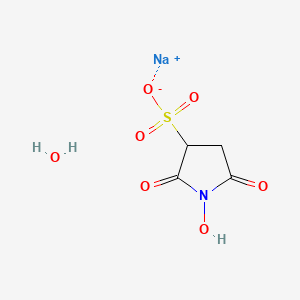

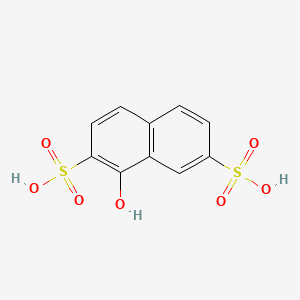

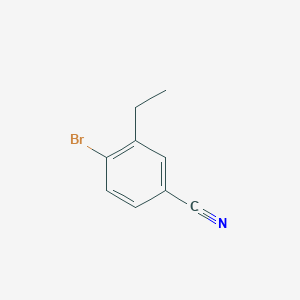

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

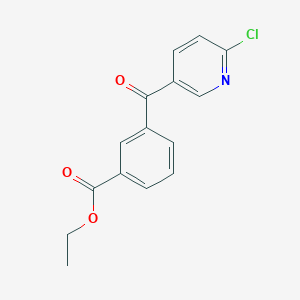

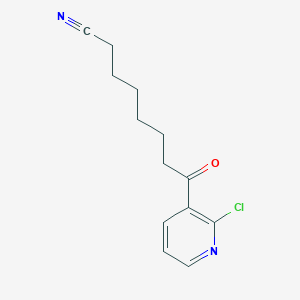

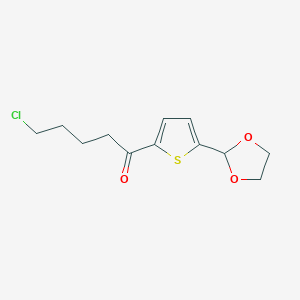

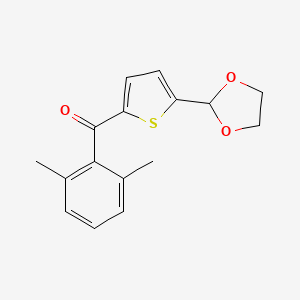

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.